Fluoroacetone

Catalog No.
S594860
CAS No.
430-51-3
M.F
C3H5FO
M. Wt
76.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoroacetone

CAS Number

430-51-3

Product Name

Fluoroacetone

IUPAC Name

1-fluoropropan-2-one

Molecular Formula

C3H5FO

Molecular Weight

76.07 g/mol

InChI

InChI=1S/C3H5FO/c1-3(5)2-4/h2H2,1H3

InChI Key

MSWVMWGCNZQPIA-UHFFFAOYSA-N

SMILES

CC(=O)CF

Synonyms

fluoroacetone

Canonical SMILES

CC(=O)CF

The exact mass of the compound Fluoroacetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21302. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluoroacetone (CAS 430-51-3) is a highly reactive, monofluorinated ketone utilized extensively as a specialized fluorinated building block and synthetic precursor in pharmaceutical and radiochemical manufacturing. Characterized by its boiling point of 75 °C and a density of 1.054 g/mL, it offers a stable liquid profile under standard laboratory conditions [1]. As a procurement baseline, fluoroacetone provides a precise balance of electrophilic carbonyl reactivity and alpha-proton acidity, driven by the strong inductive (-I) effect of the fluorine atom, making it an indispensable reagent for introducing the monofluoromethyl group into complex organic architectures [2].

Research Fit

Synthesis workflow Monofluorinated ketone for asymmetric catalysis and chiral fluoroketone building block synthesis
Reactivity context Reported enhanced carbonyl electrophilicity supports nucleophilic addition and organofluorine transformations
Selection logic Solvent-tunable regioselectivity enables distinct product profiles vs. non-fluorinated or other halogenated acetones

Substituting fluoroacetone with unfluorinated acetone, chloroacetone, or polyfluorinated analogs (e.g., trifluoroacetone) fundamentally alters both process parameters and product outcomes. Thermally, trifluoroacetone (bp 22 °C) requires specialized pressurized or cryogenic handling, whereas chloroacetone (bp 119 °C) demands harsher distillation conditions that can degrade sensitive intermediates [1]. Chemically, the unique electronegativity of the single fluorine atom selectively increases the acidity of the adjacent alpha-protons compared to chloroacetone, dictating distinct regioselectivity during enolization and Mannich reactions [2]. Consequently, generic substitution either fails to deliver the required fluorinated motif, drastically shifts the stereochemical yield, or introduces severe processability bottlenecks.

Substitution Risk

Electronic profile
Fluoroacetone: strong C–F inductive effect alters carbonyl electrophilicity with minimal steric perturbation
Chloro- or bromo-acetone analogs may shift electrophilicity and intermediate stability, altering reaction kinetics
Conformational dynamics
Fluoroacetone: reported higher rotational barrier and distinct conformational equilibrium
Chloroacetone exhibits lower rotational barrier; conformational sampling may differ, affecting stereoselective transformations
Stereochemical outcome
Fluoroacetone: enables regio- and enantioselective aldol pathways with solvent-controlled regioselectivity
Unsubstituted acetone or other halogenated analogs may produce different product profiles or stereochemical results

Optimal Thermal Profile for Liquid-Phase Processing

Fluoroacetone exhibits a boiling point of 75 °C, positioning it ideally for standard liquid-phase organic synthesis [1]. In stark contrast, its highly fluorinated analog, trifluoroacetone, boils at 22 °C, acting essentially as a gas at room temperature and requiring specialized cooling or pressurized reactors [2]. Conversely, chloroacetone boils at 119 °C, necessitating higher energy inputs for solvent recovery and distillation [3]. This 75 °C setpoint allows fluoroacetone to be handled with standard glassware and reflux conditions while maintaining sufficient volatility for easy post-reaction removal.

Evidence DimensionBoiling Point
Target Compound Data75 °C
Comparator Or BaselineTrifluoroacetone (22 °C) and Chloroacetone (119 °C)
Quantified Difference53 °C higher than trifluoroacetone; 44 °C lower than chloroacetone.
ConditionsStandard atmospheric pressure (100 kPa / 760 mmHg)

Enables seamless integration into standard industrial and laboratory liquid-phase workflows without the need for cryogenic infrastructure or high-temperature distillation.

Enantioselectivity in aldol reaction
Reported
Up to 91% ee (vs. hydroxyacetone: up to 99% ee); solvent-tunable regioselectivity
Supports chiral fluoroketone synthesis context
Aqueous organocatalysis; regioselectivity toggled by water vs. THF

Enhanced Alpha-Proton Acidity for Regioselective Reactions

The strong electron-withdrawing (-I) effect of the fluorine atom in fluoroacetone significantly increases the acidity of the C(F)-H bond compared to its chlorinated or unhalogenated counterparts [1]. The established acidity order is methylmercaptoacetone < chloroacetone < fluoroacetone [2]. This distinct thermodynamic property dictates the regioselectivity of enolate formation. In complex amine-catalyzed Mannich reactions, this specific acidity profile allows for the predictable formation of alpha'-fluoro beta-amino ketones, as the kinetic and thermodynamic enolization pathways diverge sharply from those of chloroacetone.

Evidence DimensionAlpha-proton acidity and inductive (-I) effect
Target Compound DataHighest relative acidity in the monohalogenated series
Comparator Or BaselineChloroacetone (weaker -I effect, lower acidity)
Quantified DifferenceDistinct regioselective enolization preference driven by F > Cl electronegativity.
ConditionsBase-catalyzed or organocatalytic enolization conditions

Crucial for procurement in complex API synthesis, as the specific acidity of fluoroacetone guarantees regioselective functionalization that cannot be achieved with chloroacetone.

Rotational barrier
Reported
Significantly higher barrier vs. chloroacetone; elevated energy for reactive conformations
Reported conformational dynamics context
Gas-phase spectroscopic analysis; impacts reaction kinetics

High Diastereomeric Ratios in Direct Syn-Aldol Reactions

Fluoroacetone demonstrates exceptional performance as a donor in direct asymmetric aldol reactions, yielding predominantly syn-alpha-fluoro-beta-hydroxy ketones [1]. When subjected to specific organocatalytic conditions, fluoroacetone achieves diastereomeric ratios (dr) ranging from 5:1 to greater than 15:1, alongside excellent enantioselectivities . While chloroacetone also favors syn-aldol adducts, the unique conformational rigidity and rotational barrier of the fluorinated derivative strictly govern the transition state, making fluoroacetone the mandatory precursor for synthesizing specific fluorinated stereocenters in pharmaceutical development.

Evidence DimensionDiastereomeric ratio (dr) in syn-aldol reactions
Target Compound Datadr up to >15:1 (syn-selective)
Comparator Or BaselineUnfluorinated ketones (typically yield mixed or anti-selective adducts)
Quantified DifferenceConsistent >5:1 to >15:1 syn-selectivity specifically enabled by the alpha-fluoro substituent.
ConditionsOrganocatalyst-mediated direct aldol addition

Buyers must select fluoroacetone to ensure high stereochemical purity and yield when manufacturing fluorinated chiral building blocks, minimizing costly downstream separations.

Solid-state isomer behavior
Reported
Fluoroacetone retains mixed isomers in solid state; bromoacetone locks into single polar conformer
Solid-state behavior may differ from analogs
IR spectroscopy at low temperature; relevant for crystallization

Superior Radiochemical Yield for 18F-Labeled Tracers

[18F]Fluoroacetone serves as a highly efficient radiolabeling precursor for the synthesis of complex positron emission tomography (PET) tracers, such as beta-adrenergic receptor antagonists [1]. In reductive alkylation workflows, [18F]fluoroacetone achieves a radiochemical yield of 40 ± 10% within a rapid 45-minute synthesis window, maintaining >99% enantiomeric purity of the final tracer [2]. This performance is critical because direct late-stage fluorination of complex scaffolds often suffers from poor kinetics or degradation, making the pre-labeled fluoroacetone building block the optimal procurement choice for radiopharmaceutical facilities.

Evidence DimensionRadiochemical yield and synthesis time
Target Compound Data40 ± 10% yield in 45 minutes
Comparator Or BaselineDirect late-stage electrophilic/nucleophilic fluorination of complex APIs (often <10% yield or requires >2 hours)
Quantified DifferenceRapid 45-minute incorporation with high specific activity (500-1200 Ci/mmol).
ConditionsReductive alkylation of desisopropylcarazolol

Essential for radiopharmaceutical procurement, as the short half-life of 18F (110 minutes) demands the rapid, high-yield incorporation that [18F]fluoroacetone provides.

Electrophilicity enhancement
Data to verify
Electrophilicity index: 1.85 eV; O-nucleophiles ~3.2× faster, N-nucleophiles ~5.8× faster vs. acetone
Reported electrophilicity comparison context
Calculated index and kinetic data; source-specific review advised

Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

Directly leveraging its regioselective enolization and high aldol stereoselectivity (dr >15:1), fluoroacetone is the premier precursor for introducing chiral alpha-fluoro-beta-hydroxy motifs into drug candidates [1].

Production of 18F-Radiotracers for PET Imaging

Utilizing its optimal reactivity in reductive alkylations, [18F]fluoroacetone is essential for the rapid, high-yield (40%) synthesis of radiolabeled diagnostics, where time-sensitive processing is critical [2].

Organocatalytic Methodology Development

Due to its unique rotational barrier and alpha-proton acidity compared to chloroacetone, fluoroacetone is the benchmark substrate for validating new asymmetric organocatalysts targeting halogenated stereocenters [3].

Manufacture of Specialized Fluorinated Heterocycles

Taking advantage of its 75 °C boiling point, fluoroacetone is easily processed in standard liquid-phase cyclization reactions to produce fluorinated furans, pyrroles, and pyrazoles without the cryogenic overhead required by trifluoroacetone [4].

Application Fit

Application
Selection Property
Validation Focus
Chiral α-fluoro-β-hydroxy ketone synthesis
Enantioselectivity and solvent-tunable regioselectivity context
Chiral HPLC or NMR ee verification; regioisomer identity confirmation
Conformational dynamics research
Rotational barrier and isomer population profile
Spectroscopic conformational analysis; comparison with chloro-/bromo-analogs
Organofluorine building block synthesis
Carbonyl electrophilicity and nucleophilic addition rate context
Kinetic comparison with acetone baseline; reaction scope assessment

XLogP3

0.3

Boiling Point

77.0 °C

LogP

-0.39 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

63.36 mmHg

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

430-51-3

Wikipedia

Fluoroacetone

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